1,1,3,3-Tetramethyldisilazane

説明

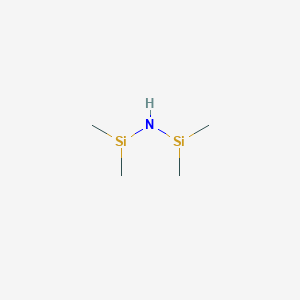

1,1,3,3-Tetramethyldisilazane (TMDSZ) is a chemical compound with the molecular formula C4H15NSi2 . It is widely used in intramolecular hydrosilation of allyl alcohols, homoallyl alcohols, and homopropargyl alcohols for the regio- and stereoselective synthesis of polyols .

Synthesis Analysis

The reaction chemistry of TMDSZ in catalytic chemical vapor deposition (Cat-CVD), including its primary decomposition on a heated W filament and secondary gas-phase reactions in a Cat-CVD reactor, was studied .Molecular Structure Analysis

The molecular structure of TMDSZ is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C4H15NSi2/c1-6(2)5-7(3)4/h5-7H,1-4H3 .Chemical Reactions Analysis

The reaction chemistry of TMDSZ in Cat-CVD, including its primary decomposition on a heated W filament and secondary gas-phase reactions in a Cat-CVD reactor, was studied . It was also found that TMDSZ reacts with dicobalt octacarbonyl and iron pentacarbonyl .Physical And Chemical Properties Analysis

TMDSZ has a molecular weight of 131.32 g/mol . It has a boiling point of 99-100 °C, a density of 0.752 g/mL at 25 °C, and a refractive index of n20/D 1.404 . It is miscible with common organic solvents .科学的研究の応用

Organosilicon Reagents

“1,1,3,3-Tetramethyldisilazane” is used as an organosilicon reagent . Organosilicon compounds are often used in organic synthesis and polymer chemistry due to their unique reactivity and stability.

Intramolecular Hydrosilation

This compound is widely used in intramolecular hydrosilation of allyl alcohols, homoallyl alcohols, and homopropargyl alcohols for the regio- and stereoselective synthesis of polyols . This process is crucial in the synthesis of complex organic molecules.

Gas Chromatographic Derivatizing Reagent

“1,1,3,3-Tetramethyldisilazane” is used as a gas chromatographic derivatizing reagent . In gas chromatography, derivatizing reagents are used to modify the chemical structure of the analytes to improve their volatility, stability, or detectability.

Synthesis of Dimethylphenoxysilane

It reacts with phenol to prepare dimethylphenoxysilane . Dimethylphenoxysilane is a useful intermediate in the synthesis of various organosilicon compounds.

Electronic Industry

This compound is used in the electronic industry . Organosilicon compounds are often used in the production of semiconductors, optical fibers, and liquid crystals.

Polymer Industry

“1,1,3,3-Tetramethyldisilazane” is used in the polymer industry . It can be used in the synthesis of silicon-based polymers, which have a wide range of applications due to their excellent thermal stability, chemical resistance, and electrical insulation properties.

Pharmaceutical Industry

It is also used in the pharmaceutical industry . Organosilicon compounds are used in drug synthesis and as drug delivery systems due to their biocompatibility and stability.

Functionalization of Multi-Wall Carbon Nanotubes

A method has been proposed to functionalize multi-wall carbon nanotubes (MWCNT) with “1,1,3,3-Tetramethyldisilazane” molecule . The functionalized MWCNTs can be used in various applications such as sensors, energy storage, and nanoelectronics.

作用機序

Target of Action

1,1,3,3-Tetramethyldisilazane (TMDSZ) primarily targets the Si-H or C-H bonds in various stable molecules . It is also known to react with dicobalt octacarbonyl and iron pentacarbonyl .

Mode of Action

The mode of action of TMDSZ involves the abstraction of hydrogen (H) by the methyl radicals produced from the Si-H or C-H bond in various stable molecules . This initiates a chain reaction, resulting in a radical that recombines with another radical . In the presence of UV irradiation, TMDSZ reacts with iron pentacarbonyl to form a relatively stable product .

Biochemical Pathways

The primary biochemical pathway of TMDSZ involves free-radical short-chain reactions. These reactions are initiated by the formation of a methyl radical (•CH3) and are propagated by hydrogen abstraction reactions . This process leads to the production of many high-mass stable alkyl-substituted or silyl-substituted disilazane or trisilazane products via radical recombination reactions .

Pharmacokinetics

Its molecular weight is 13334 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of TMDSZ’s action is the production of a series of products in the high-mass region . These products are formed through the termination of chain reactions initiated by TMDSZ . Additionally, TMDSZ can form a relatively stable product when it reacts with iron pentacarbonyl under UV irradiation .

Action Environment

The action of TMDSZ is influenced by environmental factors such as temperature and UV irradiation . For instance, UV irradiation is necessary for TMDSZ to react with iron pentacarbonyl . The heated environment also plays a crucial role in the initiation of the chain reactions .

Safety and Hazards

特性

InChI |

InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAPAVRQYYSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)N[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884860 | |

| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethyldisilazane | |

CAS RN |

15933-59-2 | |

| Record name | ((Dimethylsilylamino)-methylsilyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015933592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldisilazane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N-(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylsilyl)-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((DIMETHYLSILYLAMINO)-METHYLSILYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFU9TKU6LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of 1,1,3,3-Tetramethyldisilazane?

A1: The molecular formula of 1,1,3,3-Tetramethyldisilazane is C4H15NSi2, and its molecular weight is 133.38 g/mol. []

Q2: What spectroscopic data is available for characterizing 1,1,3,3-Tetramethyldisilazane?

A2: Researchers commonly utilize various spectroscopic techniques to characterize TMDSZ. These include:

- NMR Spectroscopy (1H, 11B, 13C, 14/15N, and 29Si NMR): NMR provides insights into the structure and bonding within the molecule. []

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, including studies on metastable ions. []

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR reveals information about the functional groups and chemical bonds present in TMDSZ and materials derived from it. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): XPS helps determine the elemental composition and chemical states of elements within TMDSZ-derived films. []

Q3: How does the surface modification of materials using 1,1,3,3-Tetramethyldisilazane impact their properties?

A3: TMDSZ serves as a surface modifier, influencing the hydrophobicity of materials. For instance, incorporating TMDSZ-modified silicalite-1 zeolite into polydimethylsiloxane (PDMS) membranes significantly enhanced their performance in trichloroethylene (TCE) pervaporation dehydration. The hydrophobic modification led to improved adsorption selectivity for TCE and overall better separation efficiency. []

Q4: How does 1,1,3,3-Tetramethyldisilazane behave in the presence of a catalyst?

A4: The presence of a catalyst significantly influences the reactivity of TMDSZ. For example, with a ruthenium catalyst, TMDSZ undergoes selective deuteration, where hydrogen atoms are replaced by deuterium atoms. This catalytic process highlights the potential of TMDSZ in deuterium labeling applications. []

Q5: Can 1,1,3,3-Tetramethyldisilazane act as a precursor for chemical vapor deposition (CVD)?

A5: Yes, TMDSZ serves as a valuable single-source precursor for CVD, particularly in synthesizing silicon carbonitride (SiCN) films. This process offers control over film properties by adjusting parameters like substrate temperature, plasma power, and reagent flow rate. []

Q6: Have there been theoretical studies on the decomposition of 1,1,3,3-Tetramethyldisilazane?

A6: Yes, researchers have used ab initio calculations to study the decomposition kinetics and thermochemistry of TMDSZ. These studies provide insights into the formation of reactive intermediates like silene and silanimine species, crucial for understanding its behavior in CVD processes. []

Q7: How does 1,1,3,3-Tetramethyldisilazane break down at high temperatures?

A7: At high temperatures, TMDSZ decomposes into various species. These include methyl radicals (•CH3), ammonia (NH3), and 1,1-dimethylsilanimine (DMSA). Researchers have determined the activation energies for these decomposition pathways, providing valuable insights into the reactivity of TMDSZ at elevated temperatures relevant to CVD processes. []

Q8: What are the key intermediates formed during the decomposition of 1,1,3,3-Tetramethyldisilazane?

A8: The decomposition of TMDSZ involves several reactive intermediates. Notably, 1,1-dimethylsilanimine (DMSA) forms through both concerted and stepwise mechanisms depending on the temperature range. These intermediates play a crucial role in the subsequent gas-phase reactions leading to the deposition of SiCN films. []

Q9: What types of reactions occur in the gas phase after the initial decomposition of 1,1,3,3-Tetramethyldisilazane?

A9: Two main competing processes govern the gas-phase reactions following TMDSZ decomposition. The dominant process involves free-radical short-chain reactions initiated by methyl radicals. These reactions lead to the formation of high-mass, stable alkyl-substituted or silyl-substituted disilazane or trisilazane products. The second process involves the head-to-tail cycloaddition of unstable DMSA, forming cyclodisilazane species. Additionally, there is evidence of ammonia conversion to hydrogen and nitrogen gas within the reactor. []

Q10: What are the potential applications of 1,1,3,3-Tetramethyldisilazane in material science?

A10: TMDSZ holds promise in several material science applications, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)